N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-19(15(9-18)6-3-7-15)13(20)11-5-4-10(21-2)8-12(11)22-14(16)17/h4-5,8,14H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUUKSSGFHXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)OC(F)F)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14F2N2O3
- Molecular Weight : 270.26 g/mol
- CAS Number : 915087-26-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with:
- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in tumor progression or inflammation.
- Receptor Modulation : The compound could modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within its class. For instance, derivatives with structural similarities have shown promising results against various cancer cell lines, including lung and breast cancer models.
- Case Study : A study evaluating the efficacy of related compounds demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 2.12 µM to 6.75 µM .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods as per CLSI guidelines, revealing effective inhibition against Staphylococcus aureus and Escherichia coli .
Research Findings
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary toxicity assays indicate that compounds of this class may exhibit cytotoxic effects on normal cells alongside their anticancer activities, necessitating further structural optimization to enhance selectivity and reduce adverse effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Fluorescence and Spectroscopic Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits fluorescence with LOD 0.2691 mg/L and LOQ 0.898 mg/L. Stability maintained over time, suggesting utility in sensing applications .
- Target Compound: The difluoromethoxy group may redshift fluorescence emission compared to non-fluorinated analogs. However, experimental confirmation is needed.
Physical Properties
Q & A
Basic: What are the recommended synthetic routes for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide?
Methodological Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acids and amines. For example:
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amidation, as demonstrated in the synthesis of structurally similar benzamides .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for such reactions due to their ability to dissolve polar intermediates .
- Workflow :
- Activate the carboxylic acid (e.g., 2-(difluoromethoxy)-4-methoxybenzoic acid) with DCC/HOBt.
- React with N-methyl-1-cyanocyclobutylamine under inert atmosphere (N₂/Ar) at 0–25°C.
- Purify via column chromatography or recrystallization.
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Standard spectroscopic techniques include:
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC:
- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N values .
Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the cyanocyclobutyl group?
Methodological Answer:
The strained cyclobutyl ring may reduce coupling efficiency. Strategies include:
- Temperature Control : Conduct reactions at 0°C to slow side reactions while maintaining reactivity .
- Solvent Polarity : Use DMF to stabilize charged intermediates, enhancing nucleophilic attack by the amine .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate amidation via base activation .
- Extended Reaction Time : Monitor via TLC/HPLC; reactions may require 24–48 hours for completion .
Advanced: How do electronic effects of the difluoromethoxy and methoxy substituents influence fluorescence properties?
Methodological Answer:
- Fluorescence Optimization :
- pH : Test a range (pH 3–9) using buffer systems; fluorescence intensity often peaks near pH 5 due to protonation/deprotonation equilibria .
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance emission by stabilizing excited states .
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
